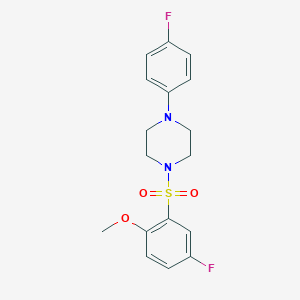![molecular formula C15H20FNO3S B345003 N-[2-(cyclohexen-1-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide CAS No. 898644-78-5](/img/structure/B345003.png)
N-[2-(cyclohexen-1-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(cyclohexen-1-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. CFM-2 belongs to the class of sulfonamide compounds and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
N-[2-(cyclohexen-1-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide exerts its effects by binding to the pore-forming region of TRP channels, blocking the flow of ions through the channel. This results in a decrease in the activity of the channel, leading to a range of physiological effects. This compound has been found to be a highly selective inhibitor of TRP channels, making it a valuable tool for studying their function.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of TRP channels, resulting in a decrease in pain sensation, thermoregulation, and taste perception. This compound has also been found to exhibit anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(cyclohexen-1-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide has several advantages as a tool for scientific research. It is highly selective for TRP channels, making it a valuable tool for studying their function. It is also relatively easy to synthesize, making it readily available for use in lab experiments. However, this compound does have some limitations. It has a relatively short half-life, meaning that its effects may only be transient. Additionally, it may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-[2-(cyclohexen-1-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of TRP channels. Another area of interest is the potential therapeutic applications of this compound for the treatment of inflammatory diseases. Additionally, this compound could be used as a tool to study the role of TRP channels in various biological processes, such as pain sensation, thermoregulation, and taste perception.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research, with potential applications in the study of ion channels and the treatment of inflammatory diseases. It has been found to exhibit a range of biochemical and physiological effects, and its mechanism of action has been well characterized. While it does have some limitations, this compound has several advantages as a tool for scientific research, and there are several potential future directions for research on this compound.
Métodos De Síntesis
N-[2-(cyclohexen-1-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with cyclohexene and ethylenediamine. The resulting product is then purified using column chromatography to obtain this compound in its pure form. This synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
N-[2-(cyclohexen-1-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for studying various biological processes. This compound has been used in studies of ion channels, specifically the transient receptor potential (TRP) channels. These channels play a critical role in a range of physiological processes, including pain sensation, thermoregulation, and taste perception. This compound has been found to be a potent inhibitor of TRP channels, making it a valuable tool for studying their function.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3S/c1-20-14-8-7-13(16)11-15(14)21(18,19)17-10-9-12-5-3-2-4-6-12/h5,7-8,11,17H,2-4,6,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYZUQZMHAODPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCC2=CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

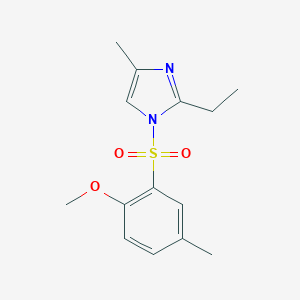
![2-Ethyl-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B344922.png)

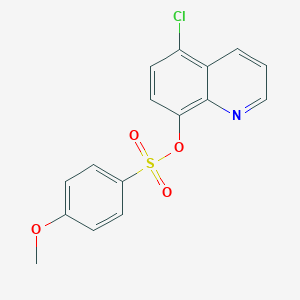

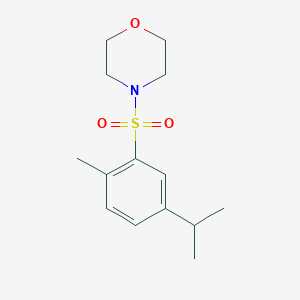

![2-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B344938.png)

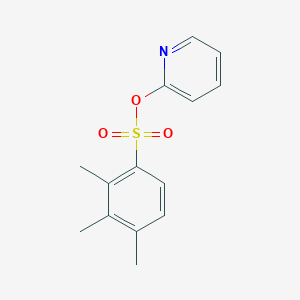
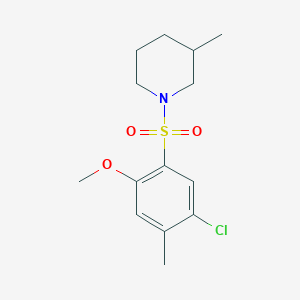
![2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B344943.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B344944.png)
